molecular formula C19H22N2O3 B11704874 Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11704874
M. Wt: 326.4 g/mol
InChI Key: HIEYXBURGQZTNM-UHFFFAOYSA-N
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Description

Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2,7,7-trimethyl-5-oxo-4-(pyridin-4-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C20H24N2O3
  • Molecular Weight : 336.42 g/mol
  • IUPAC Name : this compound

The structure includes a hexahydroquinoline core with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of hexahydroquinoline exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to cell cycle arrest and subsequent cell death.
  • Case Studies : In vitro studies have shown that methyl 2,7,7-trimethyl derivatives can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 30 µM .

Anti-HIV Activity

Hexahydroquinoline derivatives have also been investigated for their anti-HIV properties:

  • Inhibition of Viral Replication : The compound has been shown to inhibit HIV replication in vitro by interfering with the viral life cycle at multiple stages.
  • Research Findings : In a study by Palani et al., compounds similar to methyl 2,7,7-trimethyl demonstrated potent activity against HIV strains with EC50 values in the nanomolar range .

Anti-inflammatory and Analgesic Effects

The compound exhibits anti-inflammatory properties which may be beneficial in treating conditions like arthritis:

  • Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Experimental Evidence : Animal models have shown a reduction in paw edema following administration of the compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Pyridine RingEnhances receptor binding affinity
Methyl GroupsIncrease lipophilicity and cellular uptake
Carbonyl GroupEssential for biological activity

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

methyl 2,7,7-trimethyl-5-oxo-4-pyridin-4-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C19H22N2O3/c1-11-15(18(23)24-4)16(12-5-7-20-8-6-12)17-13(21-11)9-19(2,3)10-14(17)22/h5-8,16,21H,9-10H2,1-4H3

InChI Key

HIEYXBURGQZTNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=NC=C3)C(=O)OC

Origin of Product

United States

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